molecular formula C19H19N3O4S B2883069 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1105193-67-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Numéro de catalogue: B2883069
Numéro CAS: 1105193-67-6
Poids moléculaire: 385.44
Clé InChI: RPANQLKFUJMVSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a sulfone-containing tetrahydrothiophene ring at the N-1 position, a 4-methylphenyl substituent at the C-6 position, and a carboxylic acid moiety at C-2. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances metabolic stability and may improve binding interactions in biological systems compared to non-oxidized thiophene analogs .

This compound belongs to a broader class of pyrazolo[3,4-b]pyridines, which are pharmacologically relevant due to their structural diversity and applications in medicinal chemistry, including anticoagulant, anticancer, and central nervous system (CNS) modulation activities .

Propriétés

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11-3-5-13(6-4-11)16-9-15(19(23)24)17-12(2)21-22(18(17)20-16)14-7-8-27(25,26)10-14/h3-6,9,14H,7-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPANQLKFUJMVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with potential applications in pharmacology. It is worth noting that one search result mentions a similar compound, methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which has a molecular formula of C24H28N4O4S and a molecular weight of approximately 468.57 g/mol. This compound has potential as a therapeutic agent targeting G protein-gated inwardly rectifying potassium channels (GIRK) and its ability to modulate neuronal activity makes it a candidate for treating neurological disorders such as epilepsy and anxiety.

Use in Thin-Layer Chromatography

The compound is used in thin layer chromatography/matrix-assisted laser desorption ionization time-of-flight mass spectrometry (TLC/MALDI-TOF) . Composite matrices containing glycerol, graphite particles, and aromatic acid are used for the analysis of mixtures of different synthetic organic compounds . This approach can increase the desorption/ionization efficiencies of analytes separated by TLC, prevent spot blurring, and simplify sample preparation .

Therapeutic Agent Targeting GIRK Channels

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name N-1 Substituent C-3 Substituent C-6 Substituent C-4 Functional Group Key Structural Features
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl Methyl 4-methylphenyl Carboxylic acid Sulfone ring, methylphenyl, carboxylic acid
1-cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () Cyclopentyl Methyl Thien-2-yl Carboxylic acid Non-oxidized thiophene, cyclopentyl
1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () Ethyl Methyl 4-methylphenyl Carboxylic acid Ethyl group, methylphenyl
1-[(4-chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () (4-chlorophenyl)methyl Methyl Methyl Carboxylic acid Chlorophenylmethyl, dual methyl groups
Apixaban () 4-methoxyphenyl Carboxamide 4-(2-oxopiperidin-1-yl)phenyl Carboxamide Bicyclic scaffold, piperidinone ring

Key Observations:

N-1 Substituent: The target compound’s sulfone group distinguishes it from analogs with non-oxidized rings (e.g., cyclopentyl in ) or simple alkyl/aryl groups (e.g., ethyl in ). Sulfones improve metabolic stability and may enhance target binding .

C-6 Substituent : The 4-methylphenyl group in the target compound is shared with but differs from thienyl () or methyl (). Aromatic substituents at C-6 are common in bioactive pyrazolo-pyridines, influencing target selectivity .

C-4 Functional Group : The carboxylic acid in the target compound contrasts with carboxamide derivatives like apixaban (). Carboxylic acids may reduce oral bioavailability but improve solubility and ionizable properties .

Pharmacological and Physicochemical Properties

Key Insights:

Target Compound vs. Apixaban : While apixaban’s carboxamide and bicyclic scaffold confer high factor Xa affinity, the target compound’s sulfone and carboxylic acid may favor different targets, such as kinases or proteases .

Lipophilicity: The 4-methylphenyl group in the target compound likely increases logP compared to ’s methyl substituent but remains less lipophilic than apixaban’s piperidinone ring.

Toxicity Considerations : Sulfone-containing compounds (e.g., target compound) are generally less reactive than halogenated analogs (e.g., ’s chlorophenylmethyl), reducing off-target interactions .

Key Observations:

Carboxylic Acid Formation : The target compound’s C-4 carboxylic acid may be synthesized via hydrolysis of an ester intermediate under basic conditions (e.g., NaOH in MeOH-H₂O), as seen in .

Sulfone Introduction : The 1,1-dioxidotetrahydrothiophen-3-yl group could be introduced via oxidation of a thiophene precursor or direct substitution using sulfone-containing reagents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step protocols. For this compound, key steps include:

  • Ring formation : Cyclocondensation of substituted pyrazole precursors with tetrahydrothiophene-1,1-dioxide derivatives under reflux conditions.
  • Functional group introduction : Methylation at the 3-position and carboxylic acid incorporation at the 4-position via nucleophilic substitution or catalytic coupling reactions. Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 2–4 hours) .
  • Employ Pd-catalyzed cross-coupling for regioselective aryl group attachment (e.g., 4-methylphenyl at position 6) .
  • Monitor purity via HPLC (≥95% purity threshold) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

  • Structural confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at 3.1 ppm for CH3_3, aromatic protons at 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z: ~440–450 Da).
    • Purity assessment :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridines reveal:

  • Tetrahydrothiophene-1,1-dioxide moiety : Enhances solubility and target binding via sulfone groups (e.g., hydrogen bonding with kinase ATP pockets) .
  • 4-Methylphenyl group : Substitution at position 6 improves lipophilicity (logP ~2.5–3.0) and membrane permeability .
  • Carboxylic acid group : Critical for ionic interactions with basic residues in target proteins (e.g., GIRK channels) . Experimental design :
  • Synthesize analogs with halogens (F, Cl) or methoxy groups at the 4-methylphenyl position.
  • Compare IC50_{50} values in target-specific assays (e.g., kinase inhibition or ion channel modulation) .

Q. What strategies resolve contradictions in reported biological mechanisms (e.g., kinase vs. ion channel targets)?

Discrepancies in mechanism-of-action studies may arise from:

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate primary targets.
  • Assay conditions : Standardize buffer pH (7.4) and ATP concentrations (1 mM) in kinase assays to minimize variability . Case study :
  • In GIRK channel studies, pre-treat cells with pertussis toxin to confirm Gi/o protein coupling .
  • For kinase targets, employ ATP-competitive binding assays (e.g., TR-FRET) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use tools like SwissADME to optimize logP (<5), topological polar surface area (~90 Ų), and CYP450 inhibition profiles .
  • Docking studies :
  • Model the compound into ATP-binding pockets (e.g., CDK2 or GIRK1/4) using AutoDock Vina.
  • Prioritize derivatives with ΔG < −8 kcal/mol .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Formulation : Prepare DMSO stock solutions (10 mM) and dilute in assay buffers containing 0.1% pluronic F-68 .
  • Prodrug strategy : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo to the active carboxylic acid .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

  • In vitro :
  • Cancer: MTT assays on HeLa or A549 cells (IC50_{50} < 10 µM indicates potency) .
  • Inflammation: LPS-induced TNF-α suppression in RAW264.7 macrophages .
    • In vivo :
  • Pharmacokinetics: Administer 10 mg/kg IV to Sprague-Dawley rats; measure plasma half-life (t1/2_{1/2} > 2 hours preferred) .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity data for similar analogs?

Potential factors:

  • Substituent stereochemistry : Chiral centers in the tetrahydrothiophene ring may alter binding (e.g., R vs. S configurations) .
  • Cellular context : Target expression levels vary across cell lines (e.g., GIRK channels are abundant in neuronal vs. cancer cells) . Resolution :
  • Conduct dose-response curves across multiple cell types.
  • Validate findings with orthogonal assays (e.g., patch-clamp electrophysiology for ion channels) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.